Prallethrin

Catalog No.
S540104
CAS No.
23031-36-9
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prallethrin

CAS Number

23031-36-9

Product Name

Prallethrin

IUPAC Name

(2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3

InChI Key

SMKRKQBMYOFFMU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C

Solubility

In water, 8 mg/L at 25 °C
In water, 8.51 ppm at 25 °C; Soluble in most organic solvents
In water, 8.03 mg/L at 25 °C and pH 5.5-5.6
In water, 4.88 mg/L at 20 °C
In hexane, methanol, xylene, >500 g/kg at 20-25 °C

Synonyms

2-methyl-4-oxo-3-(2-propynyl)cyclopent-2-enyl chrysanthemate, d,d-T80-prallethrin, ETOC, prallethrin

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC#C

Description

The exact mass of the compound Prallethrin is 300.1725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.66e-05 min water, 8 mg/l at 25 °cin water, 8.51 ppm at 25 °c; soluble in most organic solventsin water, 8.03 mg/l at 25 °c and ph 5.5-5.6in water, 4.88 mg/l at 20 °cin hexane, methanol, xylene, >500 g/kg at 20-25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of cyclopropanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action Studies

Prallethrin's insecticidal effect disrupts the nervous system of insects. Researchers use prallethrin to study the specific mechanisms of how insecticides like pyrethroids work on insects at a cellular and molecular level. This can involve examining the interaction of prallethrin with nerve channels in insects, such as sodium channels, which are critical for nerve impulse transmission [1]. These studies contribute to the development of new and more targeted insecticides.

[1] Soderlund, D. M., Clark, J. M., Sheets, L. P., Mullen, M. A., & Campbell, W. L. (1990). Pyrethroid Insecticides: Esterases and Resistance. Trends in Pharmacological Sciences: 11(3): 337-341.

Prallethrin is a synthetic chemical belonging to the pyrethroid class of insecticides. It is primarily used for its effectiveness in controlling mosquito populations, particularly in household and outdoor settings. The chemical structure of prallethrin is characterized by its ability to act on the nervous systems of insects, leading to rapid knockdown and mortality. Its chemical formula is C18H25O3C_{18}H_{25}O_3 and it has a CAS number of 23031-36-9. Prallethrin is marketed under various brand names, including "GoodKnight Silver Power" by Godrej and "All Out" by SC Johnson, and is commonly found in liquid vaporizer formulations that utilize capillary action to disperse the active ingredient into the air .

Prallethrin acts as a neurotoxin in insects. It disrupts the normal function of the nervous system by targeting voltage-gated sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to paralysis and death of the insect [].

That are critical to its function as an insecticide. Its primary mechanism involves the interaction with voltage-gated sodium channels in the neurons of insects. This interaction leads to prolonged depolarization of the neuronal membrane, causing repetitive firing and ultimately resulting in paralysis and death of the insect . The compound can undergo hydrolysis, oxidation, and other transformations in environmental conditions, affecting its persistence and efficacy.

The synthesis of prallethrin involves several steps that typically include the reaction of naturally occurring pyrethrins with various reagents to enhance stability and efficacy. The synthetic pathway often includes cyclization reactions that form the characteristic cyclopropane structure found in pyrethroids. Specific methods may vary among manufacturers but generally follow established protocols for producing high-purity formulations suitable for commercial use .

Prallethrin is extensively used in various applications:

  • Household Insect Control: It is widely utilized in mosquito repellents and other household insecticides.
  • Agricultural Use: Registered for use as an adulticide in outdoor agricultural settings to control mosquito populations.
  • Commercial Settings: Employed in pest control products for food handling establishments and residential areas .
  • Research: Studied for its toxicological effects and potential applications in understanding pyrethroid interactions with biological systems .

Research on prallethrin has highlighted its interactions with various biological systems. Studies indicate that prallethrin can modulate sodium channel activity, leading to neurotoxic effects. Additionally, there have been investigations into its potential interactions with other chemicals, such as organophosphates, which may complicate diagnosis in cases of poisoning . These interactions are often characterized by hydrogen bonding and other non-covalent interactions that can influence both efficacy and toxicity profiles.

Prallethrin shares similarities with other pyrethroids but also exhibits unique characteristics that differentiate it from them. Here are some comparable compounds:

CompoundTypeUnique Features
AllethrinType IKnown for lower toxicity levels compared to Type II
DeltamethrinType IIHigher potency against a broader range of insects
Lambda-cyhalothrinType IIMore stable in environmental conditions
PermethrinType IWidely used in agriculture; broader spectrum of activity

Prallethrin is classified as a Type I pyrethroid due to its lack of an alpha-cyano group, which influences its neurotoxic effects compared to Type II compounds like deltamethrin and lambda-cyhalothrin that have different behavioral syndromes associated with their toxicity profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Yellow to yellow brown liquid

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

300.17254462 g/mol

Monoisotopic Mass

300.17254462 g/mol

Boiling Point

313.5 °C at 760 mm Hg

Flash Point

139 °C (282 °F) - closed cup

Heavy Atom Count

22

Density

1.03 at 20 °C/4 °C

LogP

4.49 (LogP)
log Kow = 4.49 at 25 °C

Odor

Faint characteristic odor
Slightly phenolic odo

Appearance

Solid powder

Melting Point

Liquid at room temperatures

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H330 (25%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (75%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (82.14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increase sodium entry. /Pyrethroids/
(1) The interaction of a series of pyrethroid insecticides with the Na+ channels in myelinated nerve fibres of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. (2) Out of 11 pyrethroids 9 insecticidally active compounds induce a slowly decaying Na+ tail current on termination of a step depolarization, whereas the Na+ current during depolarization was hardly affected. These tail currents are most readily explained by a selective reduction of the rate of closing of the activation gate in a fraction of the Na+ channels that have opened during depolarization. (3) The rate of decay of the Na+ tail current varies considerably with pyrethroid structure. After alpha-cyano pyrethroids the decay is at least one order of magnitude slower than after non-cyano pyrethroids. The decay always follows a single-exponential time course and is reversibly slowed when the temperature is lowered from 25 to 0 degrees C. Arrhenius plots in this temperature range are linear. (4) These results indicate that the relaxation of the activation gate in pyrethroid-affected Na+ channels is governed by an apparent first order, unimolecular process and that the rate of relaxation is limited by a single energy barrier. Application of transition state theory shows that after alpha-cyano pyrethroids this energy barrier is 9.6 kJ/mol higher than after non-cyano pyrethroids. (5) Differences in rate of decay of the Na+ tail current account for the reported differences in repetitive nerve activity induced by various pyrethroids. In addition, the effect of temperature on the rate of decay explains the increase in repetitive activity with cooling.. /Pyrethroids/
Type I Pyrethroid esters /lacking the alpha-cyano substituents/ affect sodium channels in nerve membranes, causing repetitive (sensory, motor) neuronal discharge and a prolonged negative afterpotential, the effects being quite similar to those produced by DDT /dichlorodiphenyltrichloroethane/. /Pyrethroid esters lacking the alpha-cyano substituent/
For more Mechanism of Action (Complete) data for Prallethrin (6 total), please visit the HSDB record page.

Vapor Pressure

Vapor pressure: 3.5X10-5 mm Hg at 20 °C; 1X10-4 mm Hg at 30 °C
Vapor pressure: 3.15X10-5 mm Hg at 25 °C (technical grade)
3.5X10-5 mm at 20 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

23031-36-9

Absorption Distribution and Excretion

On single oral or subcutaneous administration of (4S, 1R)-trans-or (4S,1R)-cis-prallethrin labeled with (14)C in the alcohol moiety to rats at 2mg/kg, 96-104% of the dosed (14)C was eliminated into urine and feces within 7 days after administration. Monitoring of the expired air indicated that less than 0.1% of the dose was excreted as (14)CO2. ... Urine excretion of (14)C with the trans isomer was larger (60 - 78%) than the cis isomer (17-32%), where as (14)C fecal excretion with the trans isomer was smaller than that with the cis isomer. (14)C levels in blood and other tissues reached maxium within 3 hr after oral administration and thereafter decreased rapidly. (14)C tissue residues were generally very low on the 7th day after administration.
The pyrethroids and pyrethrins are lipophilic and as such are rapidly distributed to the CNS. /Pyrethroids and pyrethrin/

Metabolism Metabolites

The major biotransformation reactions of prallethrin are summarized as follows: (1) oxidation at the methyl group of the isobutenyl group in the acid moiety; (2) hydroxylation at the C-1 or C-2 position of the propynyl group in alcohol moiety; (3) cleavage of the ester linkage; and (4) conjugation of resulting metablites; with glucoronic acid, sulfuric acid, or mercapturic acid.
On single oral or subcutaneous administration of (4S, 1R)-trans-or (4S,1R)-cis-prallethrin labeled with (14)C in the alcohol moiety to rats at 2mg/kg, 96-104% of the dosed (14)C was eliminated into urine and feces within 7 days after administration. Monitoring of the expired air indicated that less than 0.1% of the dose was excreted as (14)CO2. ... Nineteen metabolites were identified in urine and feces. Two new types of S_linked conjugation (sulfonic acid and mercapturic acid types) were additionally identified.
The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid and alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, and often unmeasureably low by dermal absorption. /Pyrethroids/
Fastest breakdown is seen with primary alcohol esters of trans-substituted acids since they undergo rapid hydrolytic and oxidative attack. For all secondary alcohol esters and for primary alcohol cis-substituted cyclopropanecarboxylates, oxidative attack is predominant. /Pyrethroids/
The ... pyrethroids are readily metabolized in animals and man by hydrolases and the CYP microsomal system. The metabolites are of lower toxicity than the parent compounds.

Wikipedia

Prallethrin

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies prallethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Synthetic pyrethroid; propynyl analog of allethrin. Of the 8 possible stereoisomers, the (4S,1R)-trans isomer has the most insecticidal activity.

Clinical Laboratory Methods

A new rapid and sensitive analytical method using negative ion chemical ionization-gas chromatography-mass spectrometry in selective ion monitoring mode has been developed for the determination of residues of different synthetic pyrethroid insecticides, allethrin, bifenthrin, cypermethrin, cyphonothrin, cyfluthrin, lambda-cyhalothrin, deltamethrin, fenvalerate, fenpropathrin, permethrin, prallethrin, and trans-fluthrin, in whole blood. The residues of pyrethroid molecules were extracted from the whole blood using a hexane and acetone (8:2, v/v) solvent mixture without separating the serum. The method was found sensitive to detect the residues of pyrethroids up to the level 0.2 pg/mL. Experiments conducted with the whole blood samples at the fortification level 1-100 pg/mL showed 91-103% recovery, whereas blood serum samples collected after the fortification of pyrethroids in whole blood showed 36-54% recovery. Recovery experiments conducted by direct fortification of pyrethroids in blood serum samples showed 96-108%. The applications of the analytical method was tested by analyzing 73 human blood samples collected from the population exposed continuously to different pyrethroid-based formulations. None of the blood samples showed residues of pyrethroids. The results were also confirmed by the detection of the appropriate amounts in a number of these samples, which had subsequently been spiked with known quantity of pyrethroids.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C.
Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

The effects of pyrethroids were studied on phosphoinositide breakdown in guinea pig synaptoneurosomes. Similar to other agents that activate voltage-dependent sodium channels, type I and type II pyrethroids stimulated phosphoinositide breakdown. Type II pyrethroids, like deltamethrin and fenvalerate, were more potent and, at least for deltamethrin, more efficacious than type I pyrethroids, like allethrin, resmethrin and permethrin. The effects of type II pyrethroids could be partially inhibited by the sodium channel blocker tetrodotoxin. The effects of allethrin and resmethrin were not affected by 5 microM tetrodotoxin. Stimulation of phosphoinositide breakdown by fenvalerate was additive to the stimulation elicited by the receptor agonists carbamylcholine and norepinephrine, but not to the stimulation elicited by sodium channel agents (batrachotoxin, scorpion venom and pumiliotoxin B). Stimulation by allethrin was not additive to the stimulation elicited either by receptor agonists or sodium channel agents. A submaximal concentration of allethrin, a type I pyrethroid, did not greatly affect the dose-dependent stimulation elicited by a type II pyrethroid, deltamethrin, while a higher concentration of allethrin prevented further stimulation by type II pyrethroids. A local anesthetic, dibucaine, which inhibits sodium channel activation, inhibited phosphoinositide breakdown induced by type II, but not by type I pyrethroids, except at higher concentrations. Thus, type II pyrethroids appear to stimulate phosphoinositide breakdown in synaptoneurosomes in a manner analogous to other sodium channel agents, while type I pyrethroids elicit phosphoinositide breakdown by a different mechanism, probably not involving sodium channels.
/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

Stability Shelf Life

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Modify: 2023-08-15
1: Mossa AT, Refaie AA, Ramadan A, Bouajila J. Antimutagenic effect of Origanum majorana L. essential oil against prallethrin-induced genotoxic damage in rat bone marrow cells. J Med Food. 2013 Dec;16(12):1101-7. doi: 10.1089/jmf.2013.0006. Epub 2013 Nov 6. PubMed PMID: 24195751.
2: Refaie AA, Ramadan A, Mossa AT. Oxidative damage and nephrotoxicity induced by prallethrin in rat and the protective effect of Origanum majorana essential oil. Asian Pac J Trop Med. 2014 Sep;7S1:S506-13. doi: 10.1016/S1995-7645(14)60282-0. PubMed PMID: 25312175.
3: Mossa AT, Refaie AA, Ramadan A, Bouajila J. Amelioration of prallethrin-induced oxidative stress and hepatotoxicity in rat by the administration of Origanum majorana essential oil. Biomed Res Int. 2013;2013:859085. doi: 10.1155/2013/859085. Epub 2013 Dec 5. PubMed PMID: 24381944; PubMed Central PMCID: PMC3870102.
4: Senthilkumaran S, Menezes RG, Balamurugan N, Thirumalaikolundusubramanian P. Prallethrin poisoning that taxes the brain. J Anaesthesiol Clin Pharmacol. 2014 Jan;30(1):116-7. doi: 10.4103/0970-9185.125726. PubMed PMID: 24574614; PubMed Central PMCID: PMC3927277.
5: Chandra A, Dixit MB, Banavaliker JN. Prallethrin poisoning: A diagnostic dilemma. J Anaesthesiol Clin Pharmacol. 2013 Jan;29(1):121-2. doi: 10.4103/0970-9185.105820. PubMed PMID: 23494161; PubMed Central PMCID: PMC3590517.
6: Botnariu G, Birsan C, Podoleanu C, Moldovan C, Stolnicu S, Chiriac A. Skin necrosis caused by prallethrin-A worldwide used insecticide. Environ Toxicol Pharmacol. 2016 Apr;43:103-4. doi: 10.1016/j.etap.2016.03.002. Epub 2016 Mar 9. PubMed PMID: 26987111.
7: Bashini MM, Rajavel VP, Rahulan V. Complications and management of attempted suicide by intrapleural injection of prallethrin. Indian J Crit Care Med. 2016 Mar;20(3):182-4. doi: 10.4103/0972-5229.178184. PubMed PMID: 27076732; PubMed Central PMCID: PMC4810898.
8: Bhaskar EM, Moorthy S, Ganeshwala G, Abraham G. Cardiac conduction disturbance due to prallethrin (pyrethroid) poisoning. J Med Toxicol. 2010 Mar;6(1):27-30. doi: 10.1007/s13181-010-0032-7. PubMed PMID: 20195813; PubMed Central PMCID: PMC3550445.
9: Cooperband MF, Golden FV, Clark GG, Jany W, Allan SA. Prallethrin-induced excitation increases contact between sprayed ultralow volume droplets and flying mosquitoes (Diptera: Culicidae) in a wind tunnel. J Med Entomol. 2010 Nov;47(6):1099-106. PubMed PMID: 21175059.
10: Narendra M, Kavitha G, Helah Kiranmai A, Raghava Rao N, Varadacharyulu NC. Chronic exposure to pyrethroid-based allethrin and prallethrin mosquito repellents alters plasma biochemical profile. Chemosphere. 2008 Sep;73(3):360-4. doi: 10.1016/j.chemosphere.2008.05.070. Epub 2008 Jul 26. PubMed PMID: 18657844.
11: Sirak-Wizeman M, Faiman R, Al-Jawabreh A, Warburg A. Control of phlebotomine sandflies in confined spaces using diffusible repellents and insecticides. Med Vet Entomol. 2008 Dec;22(4):405-12. doi: 10.1111/j.1365-2915.2008.00762.x. PubMed PMID: 19120969.
12: Narendra M, Bhatracharyulu NC, Padmavathi P, Varadacharyulu NC. Prallethrin induced biochemical changes in erythrocyte membrane and red cell osmotic haemolysis in human volunteers. Chemosphere. 2007 Apr;67(6):1065-71. Epub 2007 Jan 22. PubMed PMID: 17240419.
13: Seki T, Ito S, Adachi H, Yoshioka K, Hosokawa S, Yoshitake A, Miyamoto J, Kurata Y. [One-year chronic dietary toxicity study of d.d-T80-prallethrin in rats]. J Toxicol Sci. 1987 Nov;12(4):397-428. Japanese. PubMed PMID: 3449642.
14: Hou FX, Yu T, Yang HF. [Teratogenic effect of R-d-trans-prallethrin on rats]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2008 Apr;26(4):241-2. Chinese. PubMed PMID: 18724904.
15: Ramesh A, Vijayalakshmi A. Monitoring of allethrin, deltamethrin, esbiothrin, prallethrin and transfluthrin in air during the use of household mosquito repellents. J Environ Monit. 2001 Feb;3(2):191-3. PubMed PMID: 11354726.
16: Al-Damegh MA. Toxicological impact of inhaled electric mosquito-repellent liquid on the rat: a hematological, cytokine indications, oxidative stress and tumor markers. Inhal Toxicol. 2013 Apr;25(5):292-7. doi: 10.3109/08958378.2013.781251. PubMed PMID: 23614730.
17: Clark GG, Golden FV, Allan SA, Cooperband MF, McNelly JR. Behavioral responses of two dengue virus vectors, Aedes aegypti and Aedes albopictus (Diptera: Culicidae), to DUET and its components. J Med Entomol. 2013 Sep;50(5):1059-70. PubMed PMID: 24180111.
18: Katsuda Y, Leemingsawat S, Thongrungkiat S, Prummonkol S, Samung Y, Kanzaki T, Watanabe T, Kahara T. Control of mosquito vectors of tropical infectious diseases: (2) pyrethroid susceptibility of Aedes aegypti ( l) collected from different sites in Thailand. Southeast Asian J Trop Med Public Health. 2008 Mar;39(2):229-34. PubMed PMID: 18564707.
19: Farajollahi A, Williams GM. An open-field efficacy trial using AquaDuet via an ultra-low volume cold aerosol sprayer against caged Aedes albopictus. J Am Mosq Control Assoc. 2013 Sep;29(3):304-8. PubMed PMID: 24199509.
20: Adedeji AA, Ahmed IA, Akinwunmi M, Aina SA, Tikare O, Adeboye AF, Badmos SO, Adedeji KA, Fehintola FA, Amoo AO. Use and effectiveness of commercial flit-spray insecticides in control of mosquito population in Sagamu, Southwest Nigeria. Afr J Med Med Sci. 2012 Jun;41(2):197-203. PubMed PMID: 23185919.

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